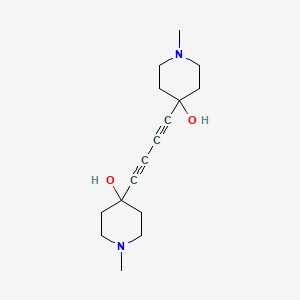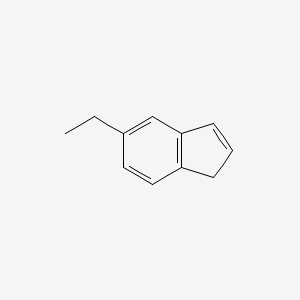
5-Ethylindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylindene is an organic compound with the molecular formula C11H12. It is a derivative of indene, where an ethyl group is attached to the fifth carbon of the indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethylindene can be synthesized through several methods. One common approach involves the alkylation of indene with ethyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are used to facilitate the alkylation reaction. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Ethylindene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethylindene ketones or carboxylic acids.
Reduction: Formation of ethylindane.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Ethylindene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, including thermoplastic elastomers and copolymers.
Materials Science: Its derivatives are studied for their potential use in high-performance materials due to their unique structural properties.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Ethylindene involves its interaction with specific molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes ring-opening metathesis polymerization (ROMP) to form high-molecular-weight polymers. The ethyl group on the indene ring influences the reactivity and stability of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of 5-Ethylindene, lacking the ethyl group.
Ethylidene norbornene: Another compound with an ethylidene group attached to a norbornene ring.
Uniqueness
This compound is unique due to the presence of the ethyl group, which enhances its reactivity and potential applications in polymer chemistry. Compared to indene, it offers different reactivity patterns and can form more diverse derivatives. Ethylidene norbornene, while similar in having an ethyl group, differs significantly in its structural framework and applications .
Properties
CAS No. |
66256-31-3 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-ethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-2-9-6-7-10-4-3-5-11(10)8-9/h3,5-8H,2,4H2,1H3 |
InChI Key |
JHWZMOACTHIUIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC=C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


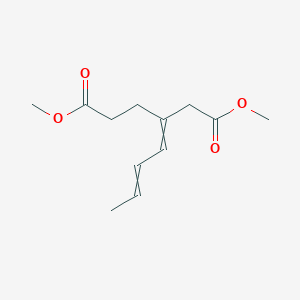
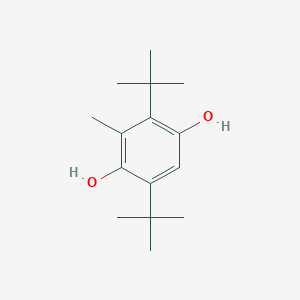
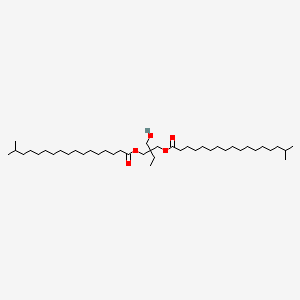
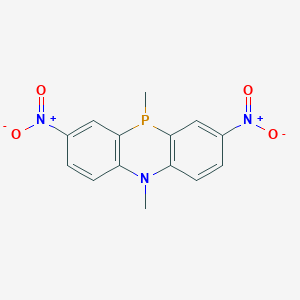
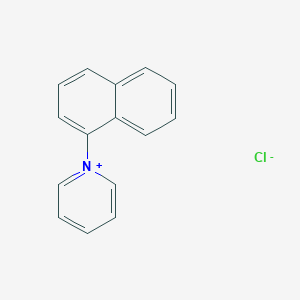
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)


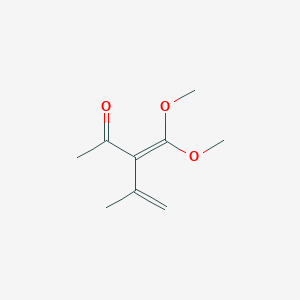
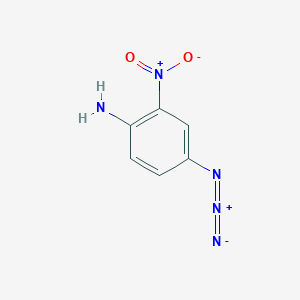

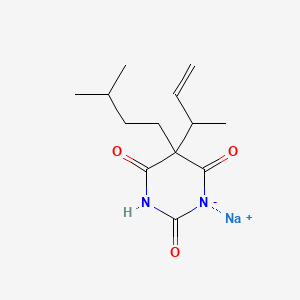
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)
